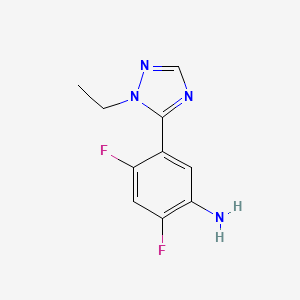

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline

Description

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a fluorinated aromatic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a 2,4-difluoroaniline moiety at the C5 position. This structure combines the electron-withdrawing properties of fluorine atoms with the heterocyclic versatility of the triazole ring, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Formule moléculaire |

C10H10F2N4 |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

5-(2-ethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |

InChI |

InChI=1S/C10H10F2N4/c1-2-16-10(14-5-15-16)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3 |

Clé InChI |

NCNPDEMYBWEHIL-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=NC=N1)C2=CC(=C(C=C2F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline typically involves the formation of the triazole ring followed by the introduction of the difluoroaniline moiety. One common method involves the cyclization of ethyl hydrazinecarboxylate with an appropriate nitrile to form the triazole ring. This intermediate is then reacted with 2,4-difluoroaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various pathways. The fluorine atoms can enhance the compound’s stability and reactivity, contributing to its overall biological activity .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Comparative Toxicity Data

Table 2: Key Physicochemical Properties

Activité Biologique

5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is with a molecular weight of 236.21 g/mol. The structure features a triazole ring and difluoroaniline moiety which are critical for its biological activity.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activity against various strains of fungi. For instance, studies show that compounds with similar triazole structures demonstrate significant activity against Candida albicans, often outperforming traditional antifungal agents like fluconazole.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Fluconazole | 256 | Candida albicans |

| 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline | <16 | Candida albicans |

| Compound A | <0.0156 | Candida albicans |

Antibacterial Activity

Additionally, triazole compounds have shown broad-spectrum antibacterial activity. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Vancomycin | 0.68 | Staphylococcus aureus |

| 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline | 8 | Escherichia coli |

| Compound B | 0.125 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively investigated. Studies have indicated that compounds containing the triazole moiety can inhibit tumor growth in various cancer cell lines. For example, certain analogs have shown IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines.

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline | HCT116 (Colon) | 6.2 |

| Compound C | T47D (Breast) | 27.3 |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features. Modifications to the triazole ring or substituents can enhance or diminish their biological efficacy. For instance:

- The presence of electron-withdrawing groups (like fluorine) on the aromatic ring has been correlated with increased potency against fungal pathogens.

- Substituents at the triazole position can also affect solubility and bioavailability.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers found that specific modifications led to enhanced antifungal and antibacterial activities compared to standard treatments. These findings support the hypothesis that targeted structural modifications can yield more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.